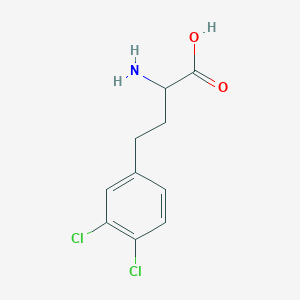
2-Amino-4-(3,4-dichloro-phenyl)-butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-a-Amino-3,4-dichlorobenzenebutanoic acid is an organic compound that belongs to the class of amino acids It features a benzene ring substituted with two chlorine atoms at the 3 and 4 positions, an amino group, and a butanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-a-Amino-3,4-dichlorobenzenebutanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with 3,4-dichlorobenzene.
Nitration: The benzene ring undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group.
Alkylation: The amino group is alkylated with a butanoic acid derivative to form the final product.
Industrial Production Methods
In an industrial setting, the production of ®-a-Amino-3,4-dichlorobenzenebutanoic acid may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
®-a-Amino-3,4-dichlorobenzenebutanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various organometallic compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution can introduce new functional groups onto the benzene ring.
Scientific Research Applications
®-a-Amino-3,4-dichlorobenzenebutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be studied for its interactions with biological molecules and potential biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects and applications in drug development.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ®-a-Amino-3,4-dichlorobenzenebutanoic acid exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with other molecules, while the benzene ring and chlorine atoms contribute to its overall reactivity and binding affinity. These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
®-a-Amino-3,4-dichlorobenzenepropanoic acid: Similar structure but with a shorter carbon chain.
®-a-Amino-3,4-dichlorobenzenepentanoic acid: Similar structure but with a longer carbon chain.
®-a-Amino-3,4-dichlorobenzenebutanoic acid derivatives: Various derivatives with different substituents on the benzene ring or modifications to the amino group.
Uniqueness
®-a-Amino-3,4-dichlorobenzenebutanoic acid is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C10H11Cl2NO2 |
|---|---|
Molecular Weight |
248.10 g/mol |
IUPAC Name |
2-amino-4-(3,4-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H11Cl2NO2/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5,9H,2,4,13H2,(H,14,15) |
InChI Key |
PHCCQGLRCCLUBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1CCC(C(=O)O)N)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (3S)-3-(2H-1,3-benzodioxol-5-yl)-3-({[(2S)-1-({bis[(thiophen-2-yl)methyl]carbamoyl}oxy)hexan-2-yl]carbamoyl}amino)propanoate](/img/structure/B12306034.png)
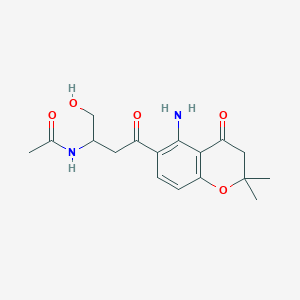
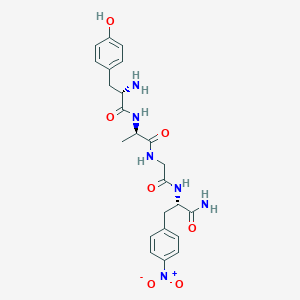
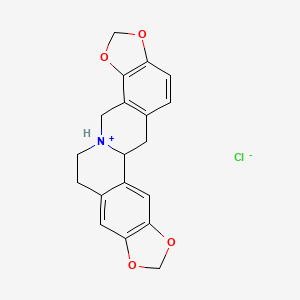
![[4,5-Diacetyloxy-2-(acetyloxymethyl)-6-[(4-ethenyl-4a-hydroxy-8-oxo-3,4,5,6-tetrahydropyrano[3,4-c]pyran-3-yl)oxy]oxan-3-yl] 2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B12306055.png)

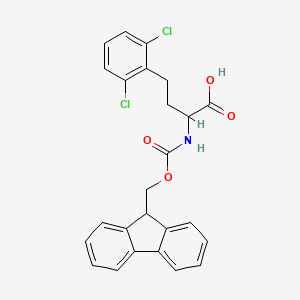
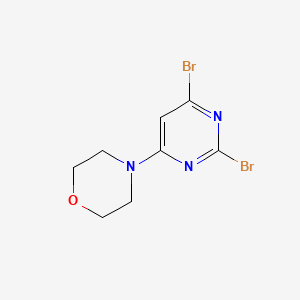
![1,4-Dimethyl (2S)-2-({[(4-methoxyphenyl)methyl]carbamoyl}amino)butanedioate](/img/structure/B12306102.png)
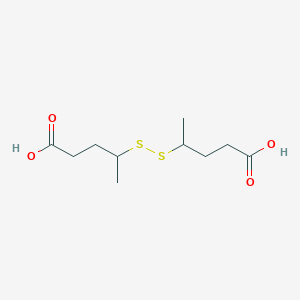
![Benzenemethanol, alpha-[(1R)-1-[2,6-dimethoxy-4-(2-propen-1-yl)phenoxy]ethyl]-4-hydroxy-3,5-dimethoxy-, (alphaS)-rel-](/img/structure/B12306114.png)
![(R)-a-(Fmoc-amino)-[1,1'-biphenyl]-3-propanoic acid](/img/structure/B12306124.png)
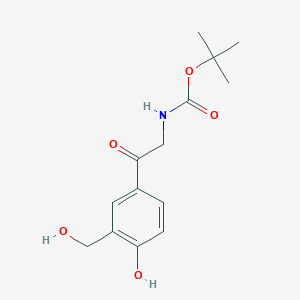
![1-[1-(4-chloro-2-methoxyphenyl)-5-fluorospiro[3,9-dihydro-1H-pyrido[3,4-b]indole-4,1'-cyclopropane]-2-yl]ethanone](/img/structure/B12306135.png)
